molecular formula C13H15NO B2652021 N-(3-Phenylcyclobutyl)prop-2-enamide CAS No. 2411217-88-2

N-(3-Phenylcyclobutyl)prop-2-enamide

Cat. No.: B2652021
CAS No.: 2411217-88-2
M. Wt: 201.269
InChI Key: XEFSHDRQSNJFNZ-HAQNSBGRSA-N
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Description

N-(3-Phenylcyclobutyl)prop-2-enamide, with the CAS number 2021920-37-4, is a chemical compound defined by the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . Its structure is characterized by a cyclobutane ring linked to a phenyl group and an acrylamide moiety, as represented by the SMILES notation C=CC(NC1CC(C2=CC=CC=C2)C1)=O . This specific architecture makes it a valuable building block in organic and medicinal chemistry research, particularly for the synthesis of more complex molecules. Key predicted physical properties include a density of 1.07±0.1 g/cm³ at 20 °C and a boiling point of 389.9±35.0 °C . Researchers can procure this compound from various suppliers, with prices varying based on quantity and purity, which is typically offered at 95.0% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All information presented is provided for research purposes exclusively.

Properties

IUPAC Name

N-(3-phenylcyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-12-8-11(9-12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFSHDRQSNJFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylcyclobutyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 3-phenylcyclobutanone with propargylamine under suitable conditions to form the desired enamide. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamide to its corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclobutyl ketones, while reduction can produce phenylcyclobutylamines .

Scientific Research Applications

N-(3-Phenylcyclobutyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Phenylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Prop-2-enamide derivatives vary primarily in their aryl/heteroaryl substituents and the nature of the amine-linked group. Key analogs include:

Compound Name Substituents on Aryl Ring Amine Group Key Features
N-(3-Phenylcyclobutyl)prop-2-enamide Phenyl (3-position) + cyclobutyl Cyclobutylphenyl Conformationally constrained
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) 3-Fluoro, 4-CF₃ 3-Fluoro-4-CF₃-phenyl High antimicrobial activity
(2E)-N-(3-Chlorophenyl)-3-[4-CF₃-phenyl]prop-2-enamide (2f) 4-CF₃ (phenyl), 3-Cl (anilide) 3-Chlorophenyl High melting point (171–173°C)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide 4-Methoxy (phenyl) Dihydroxy/hydroxyethylphenyl Anti-inflammatory (IC₅₀ <17 μM)
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-isobutylphenyl]prop-2-enamide 4-Isobutyl (phenyl), 3-Cl,4-F (anilide) 3-Chloro-4-fluorophenyl Lipophilic (ClogP ~4.5)

Key Observations :

  • Substituent Position : Meta-substituted derivatives (e.g., compound 10 ) often exhibit enhanced antimicrobial activity, aligning with the meta-phenylcyclobutyl group in the target compound. Para-substituted analogs (e.g., compound 2d ) show varied bioactivity depending on electronic effects.

Physicochemical and ADMET Properties

  • Lipophilicity : CF₃ and halogenated derivatives (e.g., compound 10: logD₇.₄ ~3.5 ) are highly lipophilic, whereas the cyclobutyl group may lower logD (estimated ~2.8), improving aqueous solubility.
  • Melting Points: Derivatives with strong electron-withdrawing groups (e.g., 2f: 171–173°C ) have higher melting points due to dense crystal packing. The cyclobutyl group’s non-planar structure may reduce melting points.
  • ADMET : Meta-substituted compounds generally show better metabolic stability than para-substituted ones . The cyclobutyl group’s steric bulk may further enhance metabolic resistance.

Research Findings and Implications

  • SAR Insights :
    • Antimicrobial activity correlates with meta-substitution and electron-withdrawing groups (e.g., CF₃, Cl) .
    • Anti-inflammatory activity is favored by para-substitution and hydroxyl/methoxy groups .
  • Unique Advantages of this compound :
    • Conformational rigidity may improve target selectivity.
    • Reduced lipophilicity compared to halogenated analogs could enhance pharmacokinetics.
  • Limitations: No direct bioactivity data are available; predictions are based on structural analogs. Synthetic challenges may arise from the cyclobutyl group’s strain.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-Phenylcyclobutyl)prop-2-enamide with high yield and purity?

  • Methodological Answer : Synthesis optimization involves:

  • Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Catalysts : Palladium catalysts or Lewis acids (e.g., ZnCl₂) improve cyclobutane ring formation and amide coupling efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of This compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry (e.g., coupling constants for chair vs. boat conformers) and amide bond configuration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 256.134) and fragmentation patterns .
  • FT-IR : Identifies carbonyl (C=O stretch at ~1650 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Q. How does steric hindrance from the cyclobutyl-phenyl group influence the compound’s reactivity?

  • Methodological Answer :

  • The tert-butyl or phenyl substituent on the cyclobutane ring creates steric bulk, reducing nucleophilic attack at the amide carbonyl. This is assessed via:
  • Kinetic studies : Comparing reaction rates with/without bulky substituents .
  • X-ray crystallography : Reveals spatial constraints in the crystal lattice .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar prop-2-enamide derivatives?

  • Methodological Answer :

  • Comparative SAR Analysis : Systematically vary substituents (Table 1) and assay bioactivity in standardized models .

  • Meta-analysis : Cross-reference studies using shared protocols (e.g., IC₅₀ measurements in anti-inflammatory assays) to identify outliers .

    Table 1 : Substituent Effects on Bioactivity of Prop-2-enamide Derivatives

    Substituent PositionFunctional GroupReported Activity
    3-Phenyl (cyclobutyl)-C₆H₅Anti-inflammatory
    4-Chloro-ClAntimicrobial
    3-Trifluoromethyl-CF₃Enhanced Lipophilicity

Q. How can computational modeling predict the interaction between This compound and biological targets like enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to cyclooxygenase-2 (COX-2), focusing on hydrogen bonding with Arg120 and hydrophobic interactions with the cyclobutyl group .
  • MD Simulations : Assess binding stability over 100 ns trajectories to validate docking poses .
  • Free Energy Calculations (MM/PBSA) : Quantify binding affinities and compare with experimental IC₅₀ values .

Q. What experimental approaches validate the compound’s mechanism of action in modulating enzyme activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure COX-2 inhibition via fluorometric kits, using celecoxib as a positive control .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics (ΔH, ΔS) between the compound and purified enzyme .
  • Site-Directed Mutagenesis : Modify enzyme active sites (e.g., Tyr385→Ala in COX-2) to confirm critical interaction residues .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples in DMSO, ethanol, or PBS (pH 7.4) at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC .
  • pH-Dependent Degradation : Acidic conditions (pH < 5) hydrolyze the amide bond, while basic conditions (pH > 9) promote cyclobutane ring opening .

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